REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([C:9](O)=O)[CH:5]=[CH:4][N:3]=1.CS(Cl)(=O)=O.[NH3:17]>N1C=CC=CC=1>[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([C:9]#[N:17])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1C)C(=O)O
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the excess NH3 was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0° C.
|
Type
|
ADDITION
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Details
|
methanesulfonyl chloride (140 ml) was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The mixture was then poured into 0.1 M HCl (200 ml) at 0° C. (with care)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography over silica gel (Biotage flash purification system; gradient: EtOAc/heptane from 15/85 to 30/70)
|
Type
|
CUSTOM
|
Details
|
The product fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC(=C1C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |